molecular formula C12H13F3N4O4 B2728673 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane CAS No. 341967-79-1

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane

Cat. No.: B2728673
CAS No.: 341967-79-1
M. Wt: 334.255
InChI Key: LIMYOJCJMVMSQY-UHFFFAOYSA-N
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Description

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane is a synthetic organic compound characterized by the presence of a diazepane ring substituted with a 2,6-dinitro-4-(trifluoromethyl)phenyl group

Preparation Methods

The synthesis of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane typically involves multiple steps, starting with the preparation of the 2,6-dinitro-4-(trifluoromethyl)phenyl precursor. This precursor can be synthesized through nitration of 4-(trifluoromethyl)aniline, followed by diazotization and subsequent coupling with a diazepane derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of advanced purification methods, such as recrystallization and chromatography, is also common to achieve the desired product quality .

Chemical Reactions Analysis

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of these targets. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane can be compared with other similar compounds, such as:

  • 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole
  • N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide
  • (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester

These compounds share the 2,6-dinitro-4-(trifluoromethyl)phenyl moiety but differ in their core structures, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its diazepane ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O4/c13-12(14,15)8-6-9(18(20)21)11(10(7-8)19(22)23)17-4-1-2-16-3-5-17/h6-7,16H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMYOJCJMVMSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319724
Record name 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

341967-79-1
Record name 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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